2-(5-Oxopyrrolidin-2-yl)butanoicacid

Description

Historical Context and Emergence of Pyrrolidinone Scaffolds in Organic and Medicinal Chemistry

The pyrrolidinone scaffold, a five-membered lactam, is a recurring motif in a multitude of biologically active compounds. Its journey in medicinal chemistry has been marked by the discovery of numerous derivatives with a wide array of therapeutic applications. This has established the pyrrolidinone ring as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The versatility of this scaffold has made it a focal point for synthetic chemists and drug discovery programs for decades.

Structural Significance and Fundamental Chemical Characteristics of 2-(5-Oxopyrrolidin-2-yl)butanoic acid

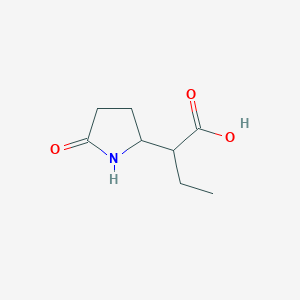

The defining feature of 2-(5-Oxopyrrolidin-2-yl)butanoic acid is the linkage of a butanoic acid group to the second carbon of the 5-oxopyrrolidine ring. This structure is an analogue of pyroglutamic acid, a naturally occurring amino acid derivative. The presence of both a carboxylic acid and a lactam functionality imparts specific chemical properties and potential for diverse chemical reactions.

Table 1: Fundamental Chemical Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-oxopyrrolidin-2-yl)butanoic acid |

| CAS Number | 1782592-14-6 arctomsci.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

Note: The data in this table is compiled from publicly available chemical supplier information.

Overview of Key Research Areas and Academic Relevance

While direct research on 2-(5-Oxopyrrolidin-2-yl)butanoic acid is not widely published, the broader class of pyroglutamic acid analogues has been investigated for various potential applications. Research into similar structures has explored their utility in the synthesis of novel therapeutic agents and as chiral building blocks in asymmetric synthesis. The academic relevance of 2-(5-Oxopyrrolidin-2-yl)butanoic acid currently lies in its potential as a novel building block for the creation of more complex molecules with potential biological activity. Further investigation is required to determine its specific applications and contributions to the field.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(5-oxopyrrolidin-2-yl)butanoic acid |

InChI |

InChI=1S/C8H13NO3/c1-2-5(8(11)12)6-3-4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

JELKYZQXVVLOOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCC(=O)N1)C(=O)O |

Origin of Product |

United States |

Nomenclature, Stereoisomerism, and Molecular Architecture of 2 5 Oxopyrrolidin 2 Yl Butanoicacid

Systematic IUPAC Nomenclature and Common Academic Synonyms

The nomenclature of organic compounds is systematically determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the systematic IUPAC name is 2-(5-oxopyrrolidin-2-yl)butanoic acid . This name delineates a butanoic acid molecule substituted at its second carbon position with a 5-oxopyrrolidin-2-yl group. The pyrrolidinone ring itself is a five-membered lactam, a cyclic amide.

Currently, there is a scarcity of common or academic synonyms for this specific chemical entity in widespread use. It is primarily identified in chemical databases by its IUPAC name and its Chemical Abstracts Service (CAS) registry number: 1782592-14-6 .

It is critical to distinguish this compound from a structurally related isomer, 2-(2-oxopyrrolidin-1-yl)butanoic acid, where the butanoic acid moiety is attached to the nitrogen atom of the pyrrolidinone ring. This latter compound is a well-studied metabolite of the anti-convulsant drug Levetiracetam and possesses a different CAS number and distinct chemical properties.

| Identifier Type | Identifier |

|---|---|

| Systematic IUPAC Name | 2-(5-oxopyrrolidin-2-yl)butanoic acid |

| CAS Number | 1782592-14-6 |

Exploration of Enantiomeric and Diastereomeric Forms of 2-(5-Oxopyrrolidin-2-yl)butanoic acid

The molecular architecture of 2-(5-oxopyrrolidin-2-yl)butanoic acid contains two chiral centers: one at the second carbon of the butanoic acid chain (C2) and another at the second carbon of the pyrrolidinone ring (C2'). The presence of two stereocenters means that the molecule can exist as a total of four stereoisomers. These stereoisomers are comprised of two pairs of enantiomers.

The four possible stereoisomers are:

(2S,2'S)-2-(5-oxopyrrolidin-2-yl)butanoic acid

(2R,2'R)-2-(5-oxopyrrolidin-2-yl)butanoic acid

(2S,2'R)-2-(5-oxopyrrolidin-2-yl)butanoic acid

(2R,2'S)-2-(5-oxopyrrolidin-2-yl)butanoic acid

The pairs ((2S,2'S) and (2R,2'R)) and ((2S,2'R) and (2R,2'S)) are enantiomers, meaning they are non-superimposable mirror images of each other. The relationship between any other pairing of stereoisomers (e.g., (2S,2'S) and (2S,2'R)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

| Stereoisomer | Relationship to (2S,2'S) |

|---|---|

| (2R,2'R)-2-(5-oxopyrrolidin-2-yl)butanoic acid | Enantiomer |

| (2S,2'R)-2-(5-oxopyrrolidin-2-yl)butanoic acid | Diastereomer |

| (2R,2'S)-2-(5-oxopyrrolidin-2-yl)butanoic acid | Diastereomer |

Influence of Stereochemical Configuration on Molecular Recognition and Reactivity

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with other chiral molecules, particularly in biological systems where enzymes and receptors are themselves chiral. It is well-established in medicinal chemistry and pharmacology that different stereoisomers of a compound can exhibit markedly different biological activities. This is because the precise spatial orientation of functional groups determines the molecule's ability to bind to a specific receptor or fit into the active site of an enzyme.

For many compounds with a pyrrolidinone core, stereochemistry has been shown to be a critical determinant of their biological effects. For instance, in the case of other pyrrolidinone derivatives, the specific configuration at the chiral centers can dictate the potency and selectivity of their action.

However, a thorough search of scientific databases and literature reveals a significant lack of specific research into the differential molecular recognition and reactivity of the enantiomeric and diastereomeric forms of 2-(5-oxopyrrolidin-2-yl)butanoic acid. While the principles of stereochemistry suggest that the four stereoisomers of this compound would likely exhibit distinct biological and chemical behaviors, there are no readily available studies that have synthesized and characterized these individual isomers and compared their activities. Therefore, any discussion on the specific influence of the stereochemical configuration on the molecular recognition and reactivity of 2-(5-oxopyrrolidin-2-yl)butanoic acid would be purely speculative at this time. Further research, including the stereoselective synthesis and biological evaluation of each stereoisomer, is required to elucidate these relationships.

Advanced Synthetic Methodologies for 2 5 Oxopyrrolidin 2 Yl Butanoicacid and Its Derivatives

Chemical Synthesis Pathways

Chemical synthesis provides versatile and scalable routes to 2-(5-oxopyrrolidin-2-yl)butanoic acid and its derivatives. These methods range from traditional, linear sequences to more complex, stereocontrolled reactions and novel cyclization strategies.

Conventional Multi-Step Organic Synthesis Strategies

Conventional approaches to the pyrrolidinone core often involve the construction of a linear precursor followed by a cyclization step. One common strategy involves the reaction of γ-aminobutyric acid (GABA) derivatives with appropriate electrophiles. For instance, a general method for synthesizing substituted 2-(2-oxopyrrolidin-1-yl)acetamides involves reacting chloroacetamide with potassium salts of γ-aminobutyric acids, which yields 4-[(2-amino-2-oxoethyl)amino]butanoic acid derivatives. researchgate.net These intermediates can then undergo thermal cyclization to form the desired pyrrolidinone ring structure. researchgate.net

Strategies for Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry at the two chiral centers of 2-(5-oxopyrrolidin-2-yl)butanoic acid is critical. Enantio- and diastereoselective strategies are paramount for producing stereochemically pure isomers. The pyrrolidine (B122466) ring is a key motif in many organocatalysts and pharmaceuticals, driving extensive research into its asymmetric synthesis. nih.gov

One powerful strategy is the use of the "chiral pool," employing naturally occurring chiral molecules like pyroglutamic acid as a starting material. nih.gov For example, both cis- and trans-2,5-disubstituted pyrrolidines can be synthesized from a pyroglutamic acid-derived hemiaminal, where the diastereoselectivity is controlled by the choice of nitrogen-protecting group. nih.gov

Another approach involves asymmetric Michael additions. The synthesis of stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide has been achieved using an asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate. nih.gov Following chromatographic separation of the resulting diastereoisomers, reductive cyclization affords the enantiomerically distinct 5-methyl-4-phenylpyrrolidin-2-one (B3142619) cores. nih.gov Highly diastereoselective aziridination of N-tert-butanesulfinyl ketimino esters represents another advanced method for creating chiral intermediates that can lead to α-quaternary amino esters and their derivatives. nih.gov These methods provide access to specific stereoisomers, which is crucial for pharmacological applications.

| Method | Key Feature | Starting Materials | Outcome |

| Chiral Pool Synthesis | Utilizes existing chirality | Pyroglutamic acid-derived hemiaminal | Control over cis/trans diastereomers by N-protecting group nih.gov |

| Asymmetric Michael Addition | Creates new stereocenters with high control | 2-Nitroprop-1-enylbenzene, diethyl malonate | Diastereomeric intermediates for separate cyclization into pure enantiomers nih.gov |

| Diastereoselective Aziridination | Access to complex chiral building blocks | N-tert-butanesulfinyl ketimino esters | Highly diastereoselective formation of α-quaternary aziridine-2-carboxylates nih.gov |

Novel Ring-Closing and Ring-Opening Methodologies for Pyrrolidinone Formation

Modern organic synthesis has introduced innovative methodologies for the formation of the pyrrolidinone ring, moving beyond traditional cyclization reactions. Ring-closing metathesis (RCM) has emerged as a particularly powerful tool.

Ring-closing enyne metathesis (RCEYM) allows for the efficient synthesis of chiral pyrrolidine derivatives under mild conditions. researchgate.netorganic-chemistry.org This reaction, often catalyzed by ruthenium-based Grubbs catalysts, can be performed on substrates containing a basic nitrogen atom to produce five-membered lactams bearing a 1,3-diene moiety in high yields. researchgate.net The reaction proceeds smoothly and is atom-economical, making it an attractive strategy for complex molecule synthesis. organic-chemistry.org

Other novel strategies include domino reactions that combine multiple transformations in a single pot. A gold(I)-catalyzed reaction of methylenecyclopropanes with sulfonamides, for example, produces pyrrolidine derivatives through a domino ring-opening/ring-closing hydroamination process. organic-chemistry.org Furthermore, methods for the regioselective ring-opening of existing pyrrolidine rings via C-N bond cleavage have been developed, offering pathways to deconstruct and functionalize the cyclic amine framework. researchgate.net These advanced methods provide flexible and efficient access to the core pyrrolidinone structure.

| Methodology | Catalyst/Reagent | Transformation | Key Advantage |

| Ring-Closing Enyne Metathesis (RCEYM) | Grubbs Catalysts (1st or 2nd Gen) | Enyne to cyclic 1,3-diene | Mild conditions, high yields, atom economy researchgate.netorganic-chemistry.org |

| Domino Hydroamination | Gold(I) Catalyst | Methylenecyclopropane + Sulfonamide to Pyrrolidine | One-pot ring-opening and ring-closing organic-chemistry.org |

| Deconstructive Functionalization | Difluorocarbene (from TMSCF2Br) | Pyrrolidine Ring-Opening | C-N bond cleavage to form acyclic N-formyl haloamides researchgate.net |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can provide exceptional stereocontrol under mild reaction conditions, making it an increasingly important tool for pharmaceutical manufacturing. nih.govresearchgate.net

Identification and Characterization of Enzymes Facilitating Pyrrolidinone Formation or Transformation

The enzymatic production of the pyrrolidinone ring can be achieved through various enzyme classes. One notable example is the development of a multi-enzyme cascade to produce pyrrolidone from L-glutamate. nih.gov This cascade utilized three key enzymes:

BmGAD (Glutamate decarboxylase): Converts L-glutamate to γ-aminobutyric acid (GABA).

EcCaiC (Carnitine CoA ligase): Activates GABA.

DegoPPK2 (Polyphosphate kinase 2): Regenerates ATP for the ligase. The activated GABA intermediate then cyclizes to form pyrrolidone. nih.gov

Lactamases, typically known for hydrolyzing β-lactam antibiotics, have also been identified and repurposed for amide bond synthesis. A lactamase from Paraburkholderia xenovorans (PxAmpC) was identified through database mining as having significant activity for the synthesis of a tertiary amide, 2-(2-oxopyrrolidin-1-yl)-butanoic acid. nih.govresearchgate.net Additionally, engineered cytochrome P450 enzymes (P411 variants) have demonstrated the ability to catalyze abiological intramolecular C(sp³)–H amination of organic azides, providing a novel enzymatic route to construct chiral pyrrolidines. acs.org

Mechanism-Guided Protein Engineering for Enhanced Enzymatic Synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoicacid Analogues

Improving the efficiency and substrate scope of naturally occurring enzymes is a key goal of protein engineering. nih.gov Mechanism-guided rational design is a powerful strategy to achieve this. For the synthesis of 2-(2-oxopyrrolidin-1-yl)-butanoic acid, researchers used a combination of protein crystallization, molecular dynamics simulations, and quantum mechanics calculations to elucidate the catalytic mechanism of the PxAmpC lactamase. nih.govresearchgate.net

They identified a synthetic mechanism involving adenylation and lactamization, where a carboxyl group in an intermediate acts as a proton shuttle. nih.govresearchgate.net This detailed mechanistic understanding guided the rational design of mutants. By targeting specific residues to eliminate steric hindrance and improve substrate binding, they successfully enhanced the amide synthesis activity by 16.6-fold compared to the wild-type enzyme. nih.govresearchgate.net Molecular dynamics simulations of an engineered variant of EcCaiC (a carnitine CoA ligase) also revealed that specific mutations could expand the substrate-binding cavity, making the cyclization step for pyrrolidone formation more favorable. nih.gov These examples demonstrate how understanding the enzyme's structure and mechanism at a molecular level allows for targeted engineering to create highly efficient biocatalysts for the synthesis of pyrrolidinone-containing molecules. nih.govresearchgate.netnih.gov

Biocatalytic Production of 2-(5-Oxopyrrolidin-2-yl)butanoic Acid Remains a Developing Field

Biocatalysis, which utilizes enzymes to perform chemical transformations, is a rapidly advancing area in chemical synthesis, prized for its high selectivity, mild reaction conditions, and green chemistry profile. mdpi.comnih.gov The application of biocatalysis is widespread, from the production of pharmaceuticals to food ingredients. mdpi.com Process optimization is a critical aspect of developing viable biocatalytic methods and involves the systematic study of various factors such as substrate and enzyme concentration, temperature, pH, and reaction time to maximize product yield and purity. mdpi.com

For compounds structurally related to 2-(5-Oxopyrrolidin-2-yl)butanoic acid, such as other pyroglutamic acid derivatives, biocatalytic methods have been explored. For instance, research has been conducted on the enzymatic synthesis of the isomeric compound, 2-(2-oxopyrrolidin-1-yl)butanoic acid, utilizing enzymes like lactamases. researchgate.net In these studies, optimization of reaction conditions and protein engineering have been employed to enhance enzyme activity and product yield. researchgate.net

Furthermore, the stereocontrol of biocatalytic reactions is a key advantage of this technology, often allowing for the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. nih.gov Strategies for achieving high stereoselectivity include the use of stereo-specific enzymes and the optimization of reaction conditions to favor the formation of the desired stereoisomer.

Despite the progress in the biocatalytic synthesis of related molecules, the specific application of these techniques to 2-(5-Oxopyrrolidin-2-yl)butanoic acid, with a focus on process optimization and stereocontrol, has not been detailed in the available research. The development of a dedicated biocatalytic route for this compound would require the identification or engineering of a suitable enzyme capable of catalyzing the desired transformation with high efficiency and stereoselectivity. Subsequent process optimization studies would then be necessary to establish a scalable and economically viable manufacturing process. The absence of such specific data highlights a potential area for future research and development in the field of industrial biocatalysis.

Chemical Reactivity and Functional Group Transformations of the 2 5 Oxopyrrolidin 2 Yl Butanoicacid Scaffold

Reactions Involving the Carboxylic Acid Moiety

The butanoic acid side chain is a primary site for chemical modification. The carboxylic acid functional group can undergo a variety of well-established transformations, typical for this functional class. These reactions generally proceed via nucleophilic acyl substitution.

Esterification: One of the most common reactions is the conversion of the carboxylic acid to an ester. This can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst) or through reaction with alkylating agents after converting the acid to its carboxylate salt. The synthesis of pyroglutamate (B8496135) esters, such as dodecyl pyroglutamate, has been accomplished through two-step processes involving alkyl ester intermediates, catalyzed either chemically with ion exchange resins or enzymatically with lipases. nih.govresearchgate.net

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents (e.g., DCC, EDC). Alternatively, direct amidation can be achieved using heterogeneous catalysts like niobium(V) oxide (Nb₂O₅), which functions as a reusable Lewis acid to activate the carbonyl group of the carboxylic acid. researchgate.net

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, yielding 2-(5-oxopyrrolidin-2-yl)butan-1-ol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Milder reducing agents are often ineffective. The challenge in such a reduction is achieving chemoselectivity over the lactam carbonyl group.

Decarbonylative Reduction: Advanced catalytic methods allow for the complete removal of the carboxylic acid function. For instance, palladium-catalyzed decarbonylative reduction of aryl carboxylic acids to arenes has been demonstrated using silanes as a hydride source. nih.govrsc.org While this specific methodology is for aryl acids, it highlights the potential for C-C bond cleavage reactions under specific catalytic conditions.

A summary of typical reactions at the carboxylic acid moiety is presented below.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Esterification | R'OH, H⁺ catalyst | Ester (-COOR') |

| Amidation | R'₂NH, coupling agent | Amide (-CONR'₂) |

| Reduction | LiAlH₄ or BH₃ THF | Primary Alcohol (-CH₂OH) |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Halide (-COCl) |

Functionalization and Derivatization Strategies on the Pyrrolidinone Ring System

The 5-oxopyrrolidine (or pyroglutamate) ring is a robust scaffold that offers several sites for functionalization. clockss.org Transformations can target the lactam nitrogen, the lactam carbonyl, or the α-carbons (C3 and C4) of the ring.

N-Acylation and N-Alkylation: The secondary amine within the lactam ring can be acylated or alkylated, typically after deprotonation with a suitable base. This modification is common in the synthesis of pyroglutamic acid derivatives to install protecting groups or to modulate the molecule's properties. researchgate.net

Reduction of the Lactam Carbonyl: The amide carbonyl is less reactive than the carboxylic acid but can be reduced using powerful reducing agents like LiAlH₄. Complete reduction of the lactam in the pyroglutamate system leads to the corresponding proline derivatives. researchgate.net This provides a synthetic route from the pyroglutamate scaffold to the proline scaffold.

Ring-Opening: The lactam is susceptible to hydrolytic cleavage under strong acidic or basic conditions, which opens the ring to form the corresponding glutamic acid derivative. google.com This reaction is essentially the reverse of the cyclization that forms the pyroglutamate ring. wikipedia.orgresearchgate.net

Alkylation of α-Carbons: The carbons at the C3 and C4 positions of the ring can be functionalized, most commonly via enolate chemistry. After N-protection (e.g., as a carbamate), the lactam can be deprotonated at the C4 position using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C4 position. clockss.org This strategy is a common method for producing functionalized pyroglutamates. clockss.org

| Position | Reaction Type | Reagents/Conditions | Resulting Structure |

| N1 | N-Alkylation/Acylation | Base (e.g., NaH), then R-X/RCO-X | N-substituted pyrrolidinone |

| C5 | Carbonyl Reduction | Strong Reductant (e.g., LiAlH₄) | Proline derivative |

| C5-N1 Bond | Ring Opening (Hydrolysis) | Strong Acid or Base (e.g., HCl, NaOH) | Glutamic acid derivative |

| C4 | C-Alkylation | 1. N-protection; 2. LDA; 3. E⁺ (e.g., R-X) | 4-substituted pyrrolidinone |

Regioselective and Chemoselective Transformations

Given the presence of multiple reactive sites, achieving selectivity is a central theme in the chemistry of 2-(5-Oxopyrrolidin-2-yl)butanoic acid.

Chemoselectivity: The primary challenge is differentiating between the carboxylic acid and the lactam carbonyl.

Reduction: The carboxylic acid is generally more susceptible to reduction by borane (BH₃) than the lactam. This difference in reactivity allows for the selective reduction of the acid to an alcohol while leaving the lactam intact. Conversely, very strong reductants like LiAlH₄ may reduce both carbonyl groups. The development of chemoselective reduction methods for dicarbonyl compounds is an active area of research, often employing specific catalysts or hydride reagents to control the outcome. uta.edu

Nucleophilic Attack: Most nucleophiles will preferentially react at the more electrophilic carboxylic acid (or its activated form) over the less reactive, resonance-stabilized lactam carbonyl.

Regioselectivity: When functionalizing the pyrrolidinone ring itself, regioselectivity becomes important.

Deprotonation: The most acidic proton after the carboxylic acid's is the N-H proton of the lactam. Therefore, in the presence of one equivalent of a strong base, deprotonation will occur at the nitrogen. To achieve deprotonation at a carbon for C-alkylation (e.g., at C4), the nitrogen must first be protected, and a very strong, non-nucleophilic base like LDA is required. clockss.org

The selective functionalization of pyroglutamic acid is a testament to the control that can be achieved. For example, the carboxylic acid can be converted to an ester, followed by N-protection, and then regioselective alkylation at C4 to build complex, highly functionalized molecules. clockss.org

Investigation of Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product outcomes. While specific kinetic studies on 2-(5-Oxopyrrolidin-2-yl)butanoic acid are not widely published, mechanistic principles can be inferred from related systems.

Mechanisms:

Carboxylic Acid Reactions: Transformations like esterification and amidation proceed through a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by acids, which protonate the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Lactam Ring Opening: The hydrolysis of the lactam involves nucleophilic attack of water or hydroxide (B78521) on the amide carbonyl carbon, leading to a tetrahedral intermediate which then collapses to break the C-N bond.

Enolate Alkylation: The mechanism for C4-alkylation involves the formation of a planar enolate intermediate, with the subsequent approach of the electrophile being directed by steric and electronic factors, often leading to high diastereoselectivity. clockss.org

Kinetic Studies: Kinetic analyses have been performed on related pyrrolidone systems. For example, studies on the reaction of N-alkyl-pyrrolidones with ozone found that the reaction follows second-order kinetics, with the rate equation expressed as rate = k[NRP][O₃]. tandfonline.comtandfonline.com Such studies often involve monitoring reactant concentrations over time under pseudo-first-order conditions to determine rate constants and activation parameters (enthalpy ΔH‡ and entropy ΔS‡ of activation). tandfonline.comtandfonline.com Similar kinetic studies on the esterification of carboxylic acids have been used to develop correlation equations for forward and backward rate constants. jptcp.com For 2-(5-Oxopyrrolidin-2-yl)butanoic acid, kinetic analysis could be used to quantify the relative rates of competing reactions, such as esterification versus lactam N-alkylation, providing a quantitative basis for achieving chemoselectivity.

Structural Elucidation and Advanced Conformational Analysis of 2 5 Oxopyrrolidin 2 Yl Butanoicacid

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are fundamental in determining the molecular architecture of 2-(5-Oxopyrrolidin-2-yl)butanoic acid. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its connectivity, mass, and constituent functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and stereochemistry of 2-(5-Oxopyrrolidin-2-yl)butanoic acid. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

In one study, the ¹H NMR spectrum of (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals for all thirteen protons. newdrugapprovals.org The ethyl group on the butanoic acid side chain is identified by a triplet at approximately 0.93 ppm (methyl group, -CH₃) and multiplets between 1.67-1.76 ppm (methylene group, -CH₂-). newdrugapprovals.org The protons of the pyrrolidinone ring appear as multiplets in the 1.99-2.13 ppm and 3.37-3.58 ppm regions, with the alpha-proton on the butanoic acid chain appearing as a double of doublets at 4.64 ppm. newdrugapprovals.org

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for all eight carbon atoms. newdrugapprovals.org The carbonyl carbons of the lactam and carboxylic acid are the most deshielded, appearing at 177.2 ppm and 173.7 ppm, respectively. newdrugapprovals.org The chiral carbon of the butanoic acid side chain resonates at 55.4 ppm, while the carbons of the pyrrolidinone ring and the ethyl group appear at their expected chemical shifts. newdrugapprovals.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid in CDCl₃. newdrugapprovals.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Butanoic Acid -CH₃ | 0.93 (t, J = 7.7 Hz) | 10.8 |

| Butanoic Acid -CH₂- | 1.67–1.76 (m) | 21.9 |

| Butanoic Acid α-CH | 4.64 (dd, J = 10.6, 4.8 Hz) | 55.4 |

| Carboxylic Acid C=O | - | 173.7 |

| Pyrrolidinone C3-H₂ | 1.99–2.13 (m) | 18.2 |

| Pyrrolidinone C4-H₂ | 2.49 (t, J = 7.7 Hz) | 30.8 |

| Pyrrolidinone C5-H₂ | 3.37 (m), 3.52-3.58 (m) | 43.9 |

| Lactam C=O | - | 177.2 |

Note: (t) = triplet, (dd) = doublet of doublets, (m) = multiplet. J = coupling constant in Hertz.

Mass spectrometry (MS) is employed to determine the exact molecular mass of 2-(5-Oxopyrrolidin-2-yl)butanoic acid and to study its fragmentation patterns, which can provide valuable structural information. The compound has a molecular formula of C₈H₁₃NO₃ and a calculated molecular weight of approximately 171.19 g/mol . nih.govnih.gov

Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), the molecule is typically observed as a deprotonated species, [M-H]⁻, with a precursor m/z (mass-to-charge ratio) of 170.0823 in negative ion mode. nih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Under collision-induced dissociation (CID), the [M-H]⁻ ion fragments in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group. libretexts.org For 2-(5-Oxopyrrolidin-2-yl)butanoic acid, key fragment ions are observed that correspond to cleavages within the butanoic acid side chain and the pyrrolidinone ring. nih.gov Analysis of MS² spectra reveals major fragment ions, such as the peak at m/z 84.0444, which likely corresponds to a fragment of the pyrrolidinone ring structure. nih.gov

Table 2: LC-MS/MS Fragmentation Data for 2-(5-Oxopyrrolidin-2-yl)butanoic acid. nih.gov

| Precursor Ion (Adduct) | Precursor m/z | Collision Energy | Major Fragment Ions (m/z) |

| [M-H]⁻ | 170.0823 | 40 | 84.0444, 42.0016, 42.0068, 85.0071, 41.0033 |

| [M-H]⁻ | 170.0823 | 110 | 42.0008, 42.0176 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in 2-(5-Oxopyrrolidin-2-yl)butanoic acid. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The structure contains two key carbonyl groups: one in the carboxylic acid and one in the five-membered lactam (amide) ring. The carboxylic acid functional group is identified by a very broad O-H stretching vibration, typically appearing in the 2500-3300 cm⁻¹ region. docbrown.infoamazonaws.com The C=O stretching vibration of the carboxylic acid results in a strong, sharp absorption band between 1700 and 1725 cm⁻¹. docbrown.info The lactam carbonyl C=O stretch is also prominent, typically absorbing in the 1680-1700 cm⁻¹ range. newdrugapprovals.org Additionally, C-H stretching vibrations from the alkane portions of the molecule are observed between 2850 and 2960 cm⁻¹. pressbooks.pub

Spectroscopic data for the (S)-enantiomer shows characteristic absorption bands at 2975 cm⁻¹ (C-H stretch), 1731 cm⁻¹ (likely the carboxylic acid C=O stretch), and 1620 cm⁻¹ (attributed to the lactam C=O stretch). newdrugapprovals.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com Through the diffraction of X-rays by a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (C₈H₁₃NO₃) has been determined. researchgate.net The compound crystallizes in the monoclinic crystal system with the space group P2₁. researchgate.net The analysis confirmed the absolute S configuration of the chiral center. researchgate.net The five-membered lactam ring is nearly planar, providing rigidity to that portion of the molecule. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds involving the carboxylic acid group, which link adjacent molecules into a chain-like structure. researchgate.net

Table 3: Crystallographic Data for (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.285(3) |

| b (Å) | 8.010(4) |

| c (Å) | 9.190(5) |

| β (°) | 108.411(7) |

| Volume (ų) | 439.0 |

| Z | 2 |

| Temperature (K) | 293 |

Conformational Analysis and Dynamics of the Pyrrolidinone Ring and Butanoic Acid Side Chain

X-ray crystallographic data shows that the five-membered lactam ring is largely planar in the solid state. researchgate.net This planarity is a characteristic feature of the lactam structure. The butanoic acid side chain, however, possesses several rotatable single bonds (C-C and C-N), allowing it to adopt various conformations in solution. The specific conformation observed in the crystal is just one of many possible low-energy states and is influenced by the forces of crystal packing. Computational modeling and solution-phase NMR studies, such as those employing Nuclear Overhauser Effect (NOE) experiments, would be necessary to fully characterize the conformational dynamics and the equilibrium between different conformers in a solution environment.

Chiroptical Properties and Their Measurement

As 2-(5-Oxopyrrolidin-2-yl)butanoic acid possesses a stereocenter, it is a chiral molecule and exists as a pair of enantiomers. Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. This is a key characteristic used to distinguish between enantiomers.

The specific rotation, [α], is a standardized measure of this optical activity. For the (S)-enantiomer of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, a specific rotation value of [α]²⁵_D = –24.3° (c 1.0, acetone) has been reported. newdrugapprovals.org This indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left under the specified conditions (25°C, using the D-line of a sodium lamp, at a concentration of 1.0 g/100mL in acetone).

Other chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, can also be used to study chiral molecules. metu.edu.tr CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can provide detailed information about the stereochemical features of a molecule, particularly in relation to its chromophores, such as the carbonyl groups in this compound. metu.edu.tr

Computational Chemistry and Theoretical Investigations of 2 5 Oxopyrrolidin 2 Yl Butanoicacid

Molecular Modeling and Geometry Optimization Studies

Molecular modeling of 2-(5-Oxopyrrolidin-2-yl)butanoic acid would begin with the construction of its 3D structure. Geometry optimization would then be performed using computational chemistry methods, such as molecular mechanics or quantum mechanics. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, known as the equilibrium geometry. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While crystal structure data is available for the isomer 2-(2-oxopyrrolidin-1-yl)butanoic acid, which is often used to validate computational results, no such experimental data or corresponding theoretical calculations were found for 2-(5-Oxopyrrolidin-2-yl)butanoic acid.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a standard approach for investigating the electronic properties of a molecule. For 2-(5-Oxopyrrolidin-2-yl)butanoic acid, DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-31G*).

These calculations would yield valuable information about the molecule's electronic structure, including:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are key to understanding intermolecular interactions.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity could be calculated to quantify the molecule's reactivity.

Despite the common application of these methods for similar compounds, no published studies containing this data for 2-(5-Oxopyrrolidin-2-yl)butanoic acid could be located.

Conformational Space Exploration and Energy Landscape Analysis

Due to the presence of rotatable single bonds, 2-(5-Oxopyrrolidin-2-yl)butanoic acid can exist in multiple spatial arrangements, or conformations. A conformational analysis would systematically explore these possibilities to identify the most stable conformers (those at energy minima). This process involves rotating key bonds (such as those in the butanoic acid side chain) and calculating the potential energy of each resulting structure. The output is an energy landscape, or potential energy surface, which maps the energy of the molecule as a function of its geometry. This analysis is fundamental to understanding the molecule's flexibility and its preferred shapes in different environments. No studies detailing such an analysis for this specific compound are currently available.

Role of 2 5 Oxopyrrolidin 2 Yl Butanoicacid As a Synthetic Building Block in Complex Molecular Architectures

Utility in the Construction of Diverse Heterocyclic Frameworks

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, and 2-(5-Oxopyrrolidin-2-yl)butanoic acid serves as a key precursor for the elaboration of more complex heterocyclic systems. The inherent functionalities of the molecule allow for a range of chemical transformations that lead to the formation of novel ring systems, often with high stereochemical control.

Detailed research has demonstrated that the pyroglutamic acid core is amenable to modifications for building a variety of heterocyclic frameworks. For instance, synthetic strategies have been developed to use pyroglutamic acid derivatives to construct bicyclic lactams, which serve as conformationally restricted analogues of amino acids. rsc.org Furthermore, the carboxylic acid and lactam functionalities can be leveraged to synthesize derivatives bearing azole, diazole, and hydrazone moieties. nih.gov In one established methodology, the reaction of N-(4-aminophenyl)acetamide with itaconic acid yields a 5-oxopyrrolidine-3-carboxylic acid, which then acts as a platform for generating a library of heterocyclic compounds with potential antimicrobial and anticancer activities. nih.gov Other complex frameworks, such as 4,1-benzoxazepine-2,5-diones, have also been synthesized using chiral pool strategies starting from related chiral α-haloacids, showcasing the utility of these types of building blocks in multi-step syntheses. nih.govmdpi.com

The table below summarizes various heterocyclic frameworks that can be accessed using synthetic strategies involving the 5-oxopyrrolidine core.

| Starting Material Type | Resulting Heterocyclic Framework | Synthetic Strategy |

| Pyroglutamic Acid Derivative | Bicyclic Lactams | Intramolecular cyclization strategies |

| 1-Aryl-5-oxopyrrolidine-3-carboxylic acid | Azoles, Diazoles, Hydrazones | Condensation reactions with appropriate precursors |

| N-Substituted Aroylalanines | 3-Aroyl Pyroglutamic Acids | Base-catalyzed 5-exo-tet cyclization |

| Chiral α-Haloacids (Related Precursors) | 4,1-Benzoxazepine-2,5-diones | Coupling with anthranilic acids followed by cyclization |

Chiral Pool Applications and Asymmetric Synthesis Strategies

The concept of "chiral pool" synthesis involves using an enantiomerically pure natural product as a starting material to impart chirality to a synthetic target, thereby avoiding the need for asymmetric catalysts or chiral resolutions. rsc.org 2-(5-Oxopyrrolidin-2-yl)butanoic acid is an exemplary chiral pool synthon, as its stereocenter is derived directly from naturally abundant L-glutamic acid. researchgate.net This preserved chirality is invaluable for the asymmetric synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for efficacy.

The versatility of pyroglutamic acid and its derivatives as chiral precursors is well-documented. researchgate.net They are employed in the synthesis of a wide range of complex molecules, including ACE inhibitors and bioactive natural products. researchgate.net Methodologies such as asymmetric Michael addition reactions have been developed to produce various substituted pyroglutamic acids with high diastereoselectivity. arizona.eduelsevier.com These substituted derivatives can be further converted into corresponding glutamic acids or prolines for incorporation into peptides and peptidomimetics. arizona.edu The rigid bicyclic lactam systems derived from pyroglutamic acid not only control but also simplify the determination of stereochemistry in synthetic intermediates, making the process more efficient. rsc.org

The following table outlines key aspects of using 2-(5-Oxopyrrolidin-2-yl)butanoic acid and its parent scaffold in asymmetric synthesis.

| Synthesis Strategy | Target Molecular Class | Key Advantage |

| Asymmetric Michael Addition | Substituted Pyroglutamic Acids, Proline Analogues | High diastereoselectivity and operational simplicity. arizona.edu |

| Diastereoselective Tandem Aza-Michael Addition | 3-Aroyl Pyroglutamic Acid Amides | Creation of multiple stereocenters with high control. mdpi.com |

| Elaboration of Bicyclic Intermediates | Conformationally Constrained Amino Acids | Rigid scaffold facilitates stereochemical control and determination. rsc.org |

| Functional Group Interconversion | Diverse Bioactive Natural Products | Cost-effective access to enantiomerically pure complex molecules. researchgate.net |

Integration into Multifunctional Probes and Chemical Biology Tools

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of protein function and validation of disease pathways. rjeid.com The development of such tools requires a molecular scaffold that not only possesses relevant biological activity but also features a functional "handle" for the attachment of reporter tags, such as fluorophores or biotin. The 5-oxopyrrolidine scaffold is an attractive starting point for probe development, as its derivatives have demonstrated a broad range of biological effects, including antifungal, anti-inflammatory, neuritogenic, anticancer, and antimicrobial activities. nih.govnih.gov

2-(5-Oxopyrrolidin-2-yl)butanoic acid is particularly well-suited for this application due to its terminal carboxylic acid group. This functional group provides a convenient and chemically specific site for modification without significantly altering the core scaffold responsible for biological recognition. Through standard amide coupling reactions, the carboxylic acid can be conjugated to various reporter molecules or linker arms, transforming the bioactive compound into a multifunctional chemical probe. Such probes can be used for target identification, cellular imaging, or affinity-based protein profiling, thereby accelerating drug discovery and the fundamental understanding of biological processes. rjeid.com

The table below illustrates the conceptual design of chemical biology tools based on the 2-(5-Oxopyrrolidin-2-yl)butanoic acid scaffold.

| Probe Type | Attached Moiety (at Carboxylic Acid) | Application |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular imaging, localization of biological target |

| Affinity Probe | Biotin | Target identification via pull-down assays and mass spectrometry |

| Photo-affinity Probe | Photoreactive Crosslinker (e.g., Diazirine) | Covalent labeling and identification of direct binding partners |

| Drug-Linker Conjugate | Linker for antibody or nanoparticle attachment | Targeted delivery systems |

Exploration of Biological Activity of 2 5 Oxopyrrolidin 2 Yl Butanoicacid Derivatives: Molecular and Cellular Perspectives

Investigation of Molecular Target Interactions and Mechanistic Studies (confined to in vitro and in silico models)

The biological effects of 2-(5-Oxopyrrolidin-2-yl)butanoic acid derivatives are underpinned by their interactions with specific biomolecular targets. A variety of in vitro assays and in silico modeling techniques have been employed to identify these targets and elucidate the mechanisms of action.

In silico molecular docking has been a valuable tool in predicting the binding of pyrrolidine (B122466) derivatives to protein targets. For instance, studies on spiro[pyrrolidine-3,3-oxindoles] used molecular docking to confirm probable binding interactions with Histone Deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation. nih.gov This was further supported by chemical proteomics, which identified both HDAC2 and Prohibitin 2 (PHB2) as potential targets. nih.gov

In vitro enzyme inhibition assays have provided direct evidence of target engagement. A series of N-phenylpyrrolidin-2-ones and their analogues were evaluated as potential inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), an important enzyme in herbicide action. researchgate.net In the field of antibacterial research, novel pyrrolidine-2,3-dione (B1313883) derivatives were identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) from Pseudomonas aeruginosa, a critical enzyme for bacterial cell wall synthesis. nih.gov

Fluorescence polarization assays have also been utilized to quantify binding affinities. This technique was instrumental in demonstrating that certain pyrrolidine derivatives act as potent inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a significant target in cancer therapy. nih.gov Other identified targets for different classes of pyrrolidine-based compounds include Poly(ADP-ribose) Polymerase (PARP) enzymes, which are involved in DNA repair, and the Glycine Transporter 1 (GlyT1), a target for central nervous system disorders. nih.gov

| Derivative Class | Molecular Target | Study Model / Method | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3-oxindoles] | Histone Deacetylase 2 (HDAC2), Prohibitin 2 (PHB2) | In Silico (Molecular Docking), Chemical Proteomics | nih.gov |

| Pyrrolidine-2,3-diones | Penicillin-Binding Protein 3 (PBP3) of P. aeruginosa | In Vitro Enzyme Inhibition Assay | nih.gov |

| Phenyl-substituted Pyrrolidines | Myeloid Cell Leukemia-1 (Mcl-1) Protein | In Vitro Fluorescence Polarization Assay | nih.gov |

| Cyanopyrrolidines | Deubiquitinase (UCHL1), Aldehyde Dehydrogenases | Activity-Based Protein Profiling (in vitro) | rsc.org |

| N-Phenylpyrrolidin-2-ones | Protoporphyrinogen Oxidase (PPO) | In Vitro Enzyme Assay | researchgate.net |

| Benzimidazole Carboxamides with Pyrrolidine Nucleus | Poly(ADP-ribose) Polymerase (PARP-1, -2) | In Vitro Enzyme Inhibition Assay | nih.gov |

Modulatory Effects on Defined Cellular Pathways (non-human, non-clinical)

Beyond interacting with single molecular targets, derivatives of the pyrrolidinone scaffold can exert significant modulatory effects on complex cellular signaling pathways. These effects have been characterized in various non-clinical cellular models.

One of the most notable examples is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Surface modification of Polyamidoamine (PAMAM) dendrimers with pyrrolidone moieties was shown to effectively prevent the activation of NF-κB-related signal transduction in human cancer myeloid cell lines. researchgate.netnih.gov In vitro experiments demonstrated that these modified dendrimers did not stimulate pro-inflammatory responses, as measured by NF-κB nuclear translocation, the expression of NF-κB target genes, and the secretion of related pro-inflammatory cytokines. researchgate.netresearchgate.net

In a different context, certain pyrrolidinophenone derivatives have been shown to activate cellular pathways. Specifically, α-Pyrrolidinooctanophenone was found to facilitate the activation of human microglial cells through a pathway dependent on Reactive Oxygen Species (ROS) and the Signal Transducer and Activator of Transcription 3 (STAT3). This activation led to increased cell proliferation and the production of interleukin-6 (IL-6), indicating a pro-inflammatory effect in this specific cell type. mdpi.com

Structure-Activity Relationship (SAR) Studies for Functionalized Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives based on the 2-(5-Oxopyrrolidin-2-yl)butanoic acid scaffold, SAR investigations have revealed key structural features that govern their potency and selectivity.

The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are critical factors that can lead to different biological profiles due to distinct binding modes with enantioselective protein targets. researchgate.net

In the context of anticancer activity, SAR studies of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives showed that compounds with a free amino group generally exhibited more potent activity against the A549 human lung adenocarcinoma cell line than their acetylamino counterparts. nih.govnih.gov The introduction of bis-hydrazone moieties containing 2-thienyl or 5-nitrothienyl fragments at this position resulted in the highest anticancer activity among the tested compounds, while maintaining low cytotoxicity in non-cancerous cells. nih.govmdpi.com Similarly, for a series of spiro[pyrrolidine-3,3-oxindoles], compounds bearing electron-donating or weak electron-withdrawing groups on an attached phenyl ring demonstrated greater growth inhibition of MCF-7 breast cancer cells. nih.gov

SAR is also well-defined for antimicrobial activity. A study on 5-oxopyrrolidine derivatives found that a compound bearing a 5-nitrothiophene substituent displayed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.govnih.gov This highlights the importance of specific heterocyclic moieties in conferring antibacterial potency.

| Derivative Class | Structural Modification | Effect on Biological Activity | Cell Line / Model | Reference |

|---|---|---|---|---|

| 1-(4-Aminophenyl)-5-oxopyrrolidines | Introduction of bis-hydrazone with 5-nitrothienyl moieties | Increased anticancer activity | A549 (Lung Cancer) | nih.govnih.gov |

| Spiro[pyrrolidine-3,3-oxindoles] | Presence of electron-donating groups on the phenyl ring | Higher cytotoxic activity | MCF-7 (Breast Cancer) | nih.gov |

| 5-Oxopyrrolidine Hydrazones | Incorporation of a 5-nitrothiophene substituent | Potent and selective activity against MRSA | Multidrug-resistant S. aureus | nih.govnih.gov |

| 2,5-Pyrrolidinedione derivatives | Substitutions with specific bromo and chloro groups | Good antimicrobial activity | E. faecalis, C. albicans | rsc.org |

Development of Chemical Probes and Tools Based on the Pyrrolidinone Scaffold

The pyrrolidinone scaffold's favorable properties, such as its chemical tractability and presence in bioactive molecules, make it an excellent foundation for the development of chemical probes and research tools. researchgate.net These tools are designed to investigate biological systems, for example, by identifying protein targets or visualizing cellular processes. nih.gov

A prominent example is the creation of activity-based probes (ABPs). A cyanopyrrolidine scaffold was developed into a potent ABP for studying cysteine-reactive proteins. rsc.org In combination with chemical proteomics, this probe was used to generate a comprehensive profile of on- and off-targets in their native cellular environment. This approach successfully identified the deubiquitinating enzyme UCHL1 and several aldehyde dehydrogenases as specific targets, showcasing the utility of the cyanopyrrolidine warhead as a versatile platform for discovering and characterizing enzyme functions. rsc.org

Furthermore, the pyrrolidine ring has been incorporated into fluorescent probes for molecular imaging and detection. Although not always a pyrrolidinone, the underlying five-membered nitrogen heterocycle is key. For instance, pyrrolidine has been used as a component in fluorescent probes designed for the selective detection of the amino acid lysine (B10760008) in living cells. mdpi.com It has also been integrated into more complex dye structures, such as thieno-phospha-rhodamines, which are near-infrared fluorescent probes used for stimuli-responsive imaging of organelles like mitochondria and lysosomes. These examples demonstrate the potential of the pyrrolidinone scaffold and its relatives as a core component in the design of sophisticated chemical tools for advancing our understanding of cell biology.

Future Research Directions and Unexplored Avenues for 2 5 Oxopyrrolidin 2 Yl Butanoicacid

Advancements in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on 2-(5-Oxopyrrolidin-2-yl)butanoic acid should prioritize the integration of green chemistry principles to minimize environmental impact and enhance process efficiency.

Current synthetic approaches to pyrrolidinone derivatives often rely on traditional methods that may involve harsh reaction conditions, toxic solvents, and the generation of significant waste. acs.org Prospective research should explore multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step, thereby reducing waste and energy consumption. researchgate.net The use of eco-friendly solvents, such as ethanol (B145695) or water, in conjunction with MCRs, presents a viable strategy for the sustainable synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoic acid and its analogues. researchgate.net

Furthermore, the application of alternative energy sources, such as ultrasound irradiation, has been shown to accelerate reaction times and improve yields in the synthesis of pyrrolidinone derivatives. acs.org The exploration of ultrasound-assisted synthesis, potentially in combination with green catalysts like citric acid, could lead to more efficient and sustainable production methods. acs.org

| Green Chemistry Approach | Potential Application in Synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoic acid | Anticipated Benefits |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple, readily available precursors. | Reduced reaction steps, lower energy consumption, minimized waste. |

| Eco-friendly Solvents | Utilization of ethanol, water, or other biodegradable solvents. | Reduced environmental toxicity and improved process safety. |

| Ultrasound Irradiation | Acceleration of cyclization and derivatization reactions. | Shorter reaction times, increased yields, and potentially milder conditions. |

| Bio-based Starting Materials | Use of pyroglutamic acid, derived from glutamic acid, as a chiral precursor. | Sourcing from renewable feedstocks, promoting a circular economy. |

Engineering of Novel Biocatalytic Systems for Precision Synthesis

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high enantioselectivity. newdrugapprovals.org The development of enzymatic routes for the synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoic acid is a crucial area for future investigation.

Multi-enzyme cascade systems have been successfully employed for the production of pyrrolidone from L-glutamate. acs.orgp2infohouse.org A similar strategy could be envisioned for the synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoic acid, potentially starting from readily available amino acid precursors. This would involve the identification and optimization of a sequence of enzymes to perform the desired transformations in a one-pot setup.

The stereospecificity of enzymes is particularly advantageous for the synthesis of chiral molecules. Transaminases are key enzymes for the production of chiral amines and could be engineered to stereoselectively introduce the amino group in a precursor to the pyrrolidinone ring. researchgate.netnih.gov Similarly, lipases have demonstrated utility in the synthesis of lactams and could be explored for the cyclization step. pharmpharm.ru Protein engineering and directed evolution techniques can be employed to tailor the substrate specificity and enhance the catalytic efficiency of these enzymes for the target molecule.

| Biocatalytic Strategy | Potential Application in Synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoic acid | Key Advantages |

| Multi-Enzyme Cascades | One-pot synthesis from a simple precursor like L-glutamate. | High conversion rates, reduced downstream processing, and mild reaction conditions. |

| Engineered Transaminases | Asymmetric synthesis of chiral amine intermediates. | High enantioselectivity, production of specific stereoisomers. |

| Lipase-Catalyzed Lactamization | Enantioselective cyclization to form the pyrrolidinone ring. | Mild reaction conditions, potential for high yields and purity. |

| Whole-Cell Biotransformation | Utilization of engineered microorganisms for the complete synthesis. | Cost-effective production, cofactor regeneration in situ. |

Deeper Elucidation of Stereochemical Effects on Chemical and Biological Function

The pyrrolidine (B122466) scaffold is characterized by its non-planar structure and the potential for multiple stereogenic centers, which significantly influence its biological activity. nih.gov The spatial arrangement of substituents on the ring can lead to different binding modes with biological targets, resulting in varied pharmacological profiles for different stereoisomers. nih.gov For 2-(5-Oxopyrrolidin-2-yl)butanoic acid, which possesses at least one chiral center, a thorough investigation into the biological effects of its different stereoisomers is warranted.

Future research should focus on the development of efficient methods for the chiral separation of the enantiomers and diastereomers of 2-(5-Oxopyrrolidin-2-yl)butanoic acid. wikipedia.org Techniques such as chiral high-performance liquid chromatography (HPLC) will be instrumental in isolating the individual stereoisomers for biological evaluation.

Once isolated, each stereoisomer should be systematically screened for a range of biological activities. This will allow for the establishment of a clear structure-activity relationship (SAR) and the identification of the most potent and selective isomer for a particular biological target. Computational modeling and docking studies can further elucidate the specific interactions of each stereoisomer with target proteins, providing a molecular basis for the observed differences in activity.

| Research Area | Key Objectives | Methodologies |

| Chiral Separation | Isolate and purify the individual stereoisomers of the compound. | Chiral HPLC, supercritical fluid chromatography (SFC). |

| Stereospecific Bioactivity Screening | Determine the biological activity profile of each isolated stereoisomer. | In vitro and in vivo biological assays. |

| Structure-Activity Relationship (SAR) Studies | Correlate the three-dimensional structure of each isomer with its biological function. | Comparative analysis of bioactivity data. |

| Computational Modeling | Predict and rationalize the binding interactions of each stereoisomer with biological targets. | Molecular docking, molecular dynamics simulations. |

Design and Synthesis of Next-Generation Pyrrolidinone-Based Chemical Tools and Scaffolds

The pyrrolidinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. nih.govnih.gov This makes 2-(5-Oxopyrrolidin-2-yl)butanoic acid an excellent starting point for the design and synthesis of novel chemical tools and therapeutic scaffolds.

Future work should explore the derivatization of 2-(5-Oxopyrrolidin-2-yl)butanoic acid to create libraries of new compounds. The carboxylic acid and the lactam functionalities provide reactive handles for the introduction of diverse chemical moieties, allowing for the systematic exploration of the chemical space around the core scaffold. nih.gov

These newly synthesized derivatives can be developed as chemical probes to investigate biological pathways. mdpi.com For example, by attaching fluorescent tags or affinity labels, these molecules can be used to identify and characterize novel protein targets. Furthermore, the development of potent and selective inhibitors based on this scaffold could lead to new therapeutic agents for a variety of diseases. The inherent drug-like properties of the pyrrolidinone core make it an attractive starting point for such drug discovery efforts. nbinno.com

| Application Area | Design Strategy | Potential Outcomes |

| Chemical Probe Development | Incorporation of reporter groups (e.g., fluorophores, biotin). | Tools for target identification and validation, imaging agents. |

| Fragment-Based Drug Discovery | Use of the core scaffold as a starting point for building more complex molecules. | Identification of novel hit compounds for various therapeutic targets. |

| Lead Optimization | Systematic modification of the substituents on the pyrrolidinone ring and butanoic acid chain. | Improvement of potency, selectivity, and pharmacokinetic properties of lead compounds. |

| Combinatorial Library Synthesis | Parallel synthesis of a large number of derivatives. | Rapid exploration of structure-activity relationships. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 2-(5-Oxopyrrolidin-2-yl)butanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments (e.g., pyrrolidinone ring protons at δ 2.0–3.5 ppm) and carbonyl groups (δ ~170–180 ppm). Assign peaks using 2D NMR (COSY, HSQC) for connectivity.

- Infrared (IR) Spectroscopy : Confirm the presence of carboxylic acid (O–H stretch: 2500–3300 cm; C=O: ~1700 cm) and pyrrolidinone (amide C=O: ~1650 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHNO) via exact mass matching (e.g., [M+H]: 170.0817).

- Reference Standards : Cross-validate with certified reference materials (e.g., EP/JP impurities) for retention time alignment in HPLC .

Q. How can the purity of 2-(5-Oxopyrrolidin-2-yl)butanoic acid be assessed during synthesis?

- Methodological Answer :

- HPLC with UV Detection : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Compare retention times with impurity standards (e.g., EP Impurity A: 67118-31-4) .

- Thermogravimetric Analysis (TGA) : Measure residual solvents or decomposition points.

- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values.

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for specific antidotes .

- Storage : Keep in a dry, cool place (2–8°C) under inert gas (N) to prevent hydrolysis.

Advanced Research Questions

Q. How can contradictory solubility data for 2-(5-Oxopyrrolidin-2-yl)butanoic acid in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Computational Modeling : Calculate logP (octanol-water partition coefficient) using software like ChemAxon. Compare with experimental logP via shake-flask method.

- Solubility Parameter Analysis : Use Hansen solubility parameters (δ, δ, δ) to predict miscibility.

- Experimental Validation : Perform dynamic light scattering (DLS) in DMSO, water, and ethanol to assess aggregation. Reference hydrogen bond donor/acceptors (2 donors, 4 acceptors) to explain polar solvent interactions .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer :

- LC-MS/MS : Identify trace impurities (e.g., lactam derivatives) via fragmentation patterns.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor degradation products via UPLC-PDA.

- Synthesis Optimization : Use Pd/C catalysts for reductive amination to minimize byproducts. Reference EP impurity standards (e.g., MM1372.01) for quantification .

Q. How can the hydrogen-bonding capacity of this compound influence its crystallinity in solid-state formulations?

- Methodological Answer :

- X-ray Crystallography : Determine crystal packing and hydrogen-bond networks (e.g., carboxylic acid dimers).

- Differential Scanning Calorimetry (DSC) : Measure melting points and polymorphism. High hydrogen-bond density correlates with higher melting points (~200°C).

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity; carboxylic acid groups may increase moisture uptake .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays (e.g., NADH-coupled) to measure IC values against target enzymes (e.g., proteases).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl esters, amides) to identify critical functional groups. Reference carboxamide derivative studies for methodology .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.